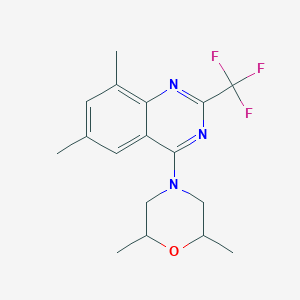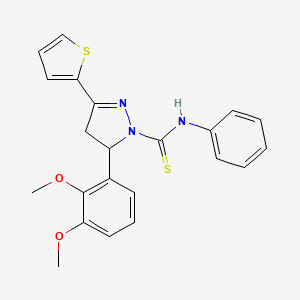
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide
Übersicht
Beschreibung
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide, also known as A-887826, is a small-molecule inhibitor of the acid-sensing ion channel 3 (ASIC3). ASIC3 is a member of the ASIC family of proton-gated ion channels, which are predominantly expressed in the nervous system and play a critical role in pain sensation. A-887826 has been identified as a potential therapeutic target for the treatment of chronic pain.
Wirkmechanismus
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide acts as a selective inhibitor of ASIC3, which is predominantly expressed in sensory neurons and plays a critical role in pain sensation. By blocking the activity of ASIC3, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide reduces the excitability of sensory neurons, which in turn reduces pain signaling. The mechanism of action of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been extensively studied and has been shown to be specific to ASIC3.
Biochemical and Physiological Effects:
In addition to its effects on pain behavior, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to have other physiological effects. For example, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to reduce the severity of acid-induced lung injury in animal models, suggesting that it may have potential therapeutic applications in the treatment of respiratory diseases. N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has also been shown to reduce the severity of seizures in animal models, suggesting that it may have potential applications in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide is its specificity for ASIC3, which allows for the selective inhibition of pain signaling without affecting other physiological processes. However, the use of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide in lab experiments is limited by its poor solubility, which can make it difficult to administer in vivo. In addition, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the study of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of ASIC3, which may have improved therapeutic efficacy. Another area of interest is the study of the role of ASIC3 in other physiological processes, such as respiratory function and seizure activity. Finally, the potential therapeutic applications of ASIC3 inhibitors in the treatment of chronic pain and other diseases should be further explored.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been extensively studied in preclinical models of pain, where it has been shown to be effective in reducing pain behavior in various animal models of inflammatory and neuropathic pain. In addition, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to be effective in reducing pain behavior in models of visceral pain, such as colonic distension. These findings suggest that N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide may be a promising therapeutic target for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-8-15(24(26)27)1-2-16(17)18-3-4-19(28-18)20(25)23-21-9-12-5-13(10-21)7-14(6-12)11-21/h1-4,8,12-14H,5-7,9-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWLGXVMAOCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-allyl-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4105800.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4105814.png)
![4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105818.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B4105833.png)
![2-butyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4105835.png)

![[(3-{[methyl(quinolin-5-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4105857.png)
![4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4105862.png)
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4105864.png)
![4-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4105872.png)
![1-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105874.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4105876.png)
